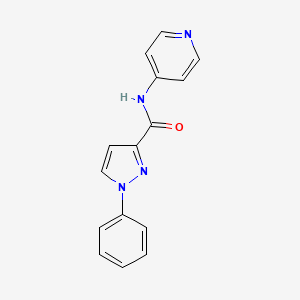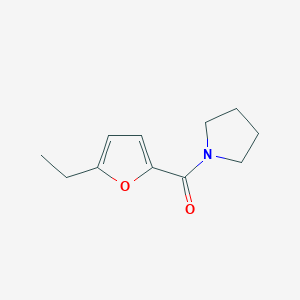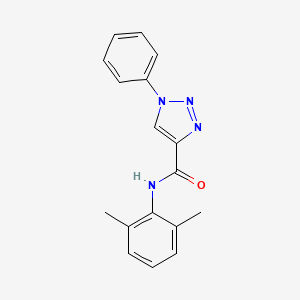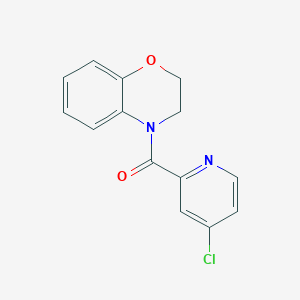
2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone, also known as DIMBOA, is a naturally occurring compound found in maize plants. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against pests and diseases. DIMBOA has been the subject of scientific research due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) and the activation of various signaling pathways. In insects, it has been shown to disrupt the insect gut microbiota and inhibit the activity of digestive enzymes, leading to reduced feeding and growth. In plants, it has been shown to induce the production of defense-related compounds and activate defense signaling pathways.
Biochemical and physiological effects:
2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone has been shown to have various biochemical and physiological effects on organisms. In insects, it has been shown to reduce feeding and growth, disrupt gut microbiota, and inhibit digestive enzyme activity. In plants, it has been shown to induce the production of defense-related compounds, activate defense signaling pathways, and inhibit the growth of herbivores and pathogens. In mammals, it has been studied for its anti-cancer and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone in lab experiments include its availability, low cost, and potential applications in various fields. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone. In agriculture, it can be further studied for its potential as a natural pesticide and herbicide. In medicine, it can be further studied for its potential as an anti-cancer and anti-inflammatory agent. In biotechnology, it can be further studied for its potential as a precursor for the synthesis of other benzoxazinoids with potential applications in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone and its effects on different organisms.
Synthesemethoden
The synthesis of 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone can be achieved through various methods, including chemical synthesis and extraction from maize plants. Chemical synthesis involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst to form the benzoxazinone ring. The resulting compound is then treated with methanol and hydrochloric acid to obtain 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone. Extraction from maize plants involves the use of solvents to extract the compound from the plant tissues.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone has been the subject of scientific research due to its potential applications in various fields. In agriculture, it has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides and herbicides. In medicine, it has been studied for its anti-cancer and anti-inflammatory properties. In biotechnology, it has been used as a precursor for the synthesis of other benzoxazinoids with potential applications in drug discovery.
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(11-5-7-15-8-6-11)16-9-10-18-13-4-2-1-3-12(13)16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAOAMUVQMMSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)




![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)

![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)


![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)
